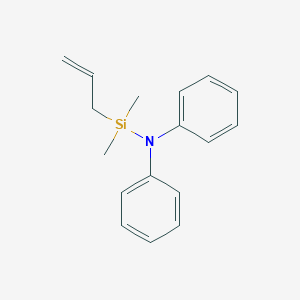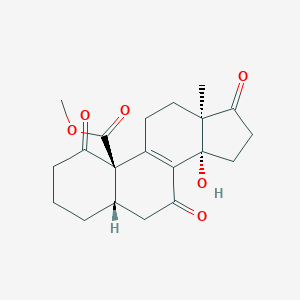![molecular formula C24H21ClFN3O2 B237541 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide, commonly known as CBP-307, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience and mental health.
Applications De Recherche Scientifique
CBP-307 has shown potential in various scientific research applications, especially in the field of neuroscience. It has been found to act as a potent and selective antagonist of the serotonin receptor 5-HT7, which is involved in the regulation of mood, sleep, and cognition. CBP-307 has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and enhance memory in animal models. It has also been found to have potential therapeutic effects in the treatment of schizophrenia and other psychiatric disorders.
Mécanisme D'action
CBP-307 exerts its pharmacological effects by selectively blocking the 5-HT7 receptor, which is a G-protein-coupled receptor that is widely distributed in the brain. The blockade of this receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. CBP-307 has been found to increase the release of dopamine and serotonin in the prefrontal cortex, which is a brain region that is involved in executive function and decision-making.
Biochemical and Physiological Effects:
CBP-307 has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. CBP-307 has also been found to decrease the levels of corticosterone, which is a hormone that is released in response to stress. Additionally, CBP-307 has been shown to increase the levels of acetylcholine in the hippocampus, which is a brain region that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CBP-307 has several advantages for lab experiments, including its high selectivity and potency for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its high cost.
Orientations Futures
There are several future directions for the research and development of CBP-307. One potential application is in the treatment of schizophrenia and other psychiatric disorders, where CBP-307 may be used as an adjunct therapy to improve cognitive function and reduce negative symptoms. Another potential application is in the field of neurodegenerative diseases, where CBP-307 may be used to enhance neuroprotection and promote neuronal survival. Additionally, further studies are needed to investigate the long-term effects and safety of CBP-307 in humans.
Méthodes De Synthèse
CBP-307 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction with 4-fluoroaniline. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and HPLC.
Propriétés
Nom du produit |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide |
|---|---|
Formule moléculaire |
C24H21ClFN3O2 |
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-5-1-18(2-6-19)24(31)29-15-13-28(14-16-29)22-11-9-21(10-12-22)27-23(30)17-3-7-20(26)8-4-17/h1-12H,13-16H2,(H,27,30) |
Clé InChI |
NXWWQNRARJIERT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)